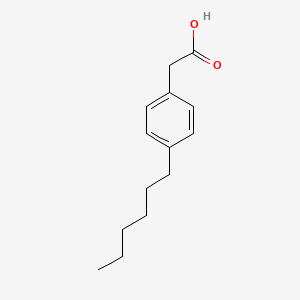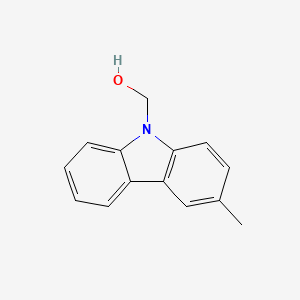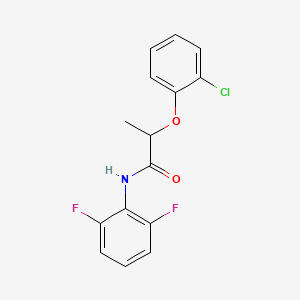
2-(4-Hexylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl ring substituted with a hexyl group at the para position and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Hexylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid for sulfonation, and halogens in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Carboxylate salts or carbon dioxide and water.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(4-Hexylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Hexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. The phenyl ring and hexyl group contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.
Comparación Con Compuestos Similares
Phenylacetic acid: Lacks the hexyl substitution, making it less hydrophobic.
2-(4-Iodophenoxy)acetic acid: Contains an iodine substituent, altering its reactivity and biological properties.
2-(4-Formylphenyl)acetic acid: Features a formyl group, impacting its chemical behavior and applications.
Uniqueness: 2-(4-Hexylphenyl)acetic acid is unique due to its hexyl substitution, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other phenylacetic acid derivatives and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
14377-22-1 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(4-hexylphenyl)acetic acid |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) |
Clave InChI |
UBZRHPKSSNSRGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4821230.png)
![N-[4-(aminocarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4821244.png)
![METHYL 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4821246.png)
![METHYL 2-{6-CHLORO-7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B4821247.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]benzamide](/img/structure/B4821261.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4821268.png)
![5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4821280.png)
![1-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B4821285.png)


![2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4821310.png)

![2-(4-{[(2-methoxyethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4821326.png)
